molecular formula C26H23ClFN3O2 B11421760 4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one

4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B11421760
M. Wt: 463.9 g/mol
InChI Key: XNEOWFQHLNYLCI-UHFFFAOYSA-N
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Description

The compound 4-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one is a complex organic molecule featuring a benzodiazole core, a pyrrolidinone ring, and various substituents including chloro, fluoro, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one: can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substituents can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

4-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one:

Mechanism of Action

The mechanism of action of 4-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different substituents.

    Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone rings but different substituents.

Uniqueness

The uniqueness of 4-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one lies in its specific combination of substituents, which can confer unique biological activities and chemical properties .

Properties

Molecular Formula

C26H23ClFN3O2

Molecular Weight

463.9 g/mol

IUPAC Name

4-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C26H23ClFN3O2/c1-2-33-24-13-6-5-12-23(24)30-15-17(14-25(30)32)26-29-21-10-3-4-11-22(21)31(26)16-18-19(27)8-7-9-20(18)28/h3-13,17H,2,14-16H2,1H3

InChI Key

XNEOWFQHLNYLCI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C=CC=C5Cl)F

Origin of Product

United States

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